![molecular formula C5H7NO2 B12954369 (1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12954369.png)
(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S,4R)-2-Azabicyclo[210]pentane-3-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of both a nitrogen atom and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the intramolecular cyclization of an α-allylsilyl-α-diazoacetate, which undergoes a photochemical reaction to form the bicyclic structure . The reaction conditions often include the use of photochemical catalysts and controlled temperature settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amines, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism by which (1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The carboxylic acid group can form hydrogen bonds, while the nitrogen atom can participate in electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: Another bicyclic compound with a similar rigid structure but lacking the nitrogen atom and carboxylic acid group.
Bicyclo[2.1.0]pentane-1-carboxylic acid: Similar in structure but with different substituents and functional groups.
3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid: A fluorinated derivative with distinct chemical properties.
Uniqueness
(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid is unique due to the presence of both a nitrogen atom and a carboxylic acid group within its bicyclic structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C5H7NO2 |
|---|---|
Molekulargewicht |
113.11 g/mol |
IUPAC-Name |
(1S,3S,4R)-2-azabicyclo[2.1.0]pentane-3-carboxylic acid |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3(2)6-4/h2-4,6H,1H2,(H,7,8)/t2-,3+,4+/m1/s1 |
InChI-Schlüssel |
AKJQPUQZMLLGFC-UZBSEBFBSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]1N[C@@H]2C(=O)O |
Kanonische SMILES |
C1C2C1NC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethynylbenzo[b]thiophene](/img/structure/B12954287.png)

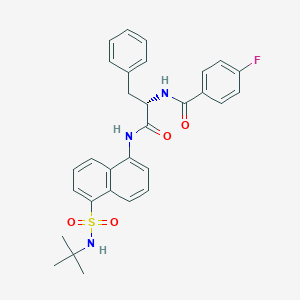
![tert-Butyl (3aS,9bS)-5-oxo-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]isoquinoline-2-carboxylate](/img/structure/B12954296.png)

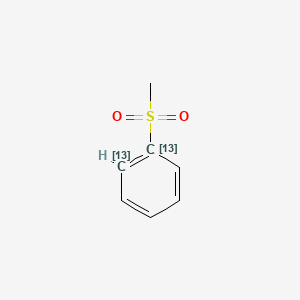
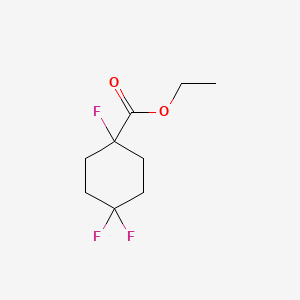

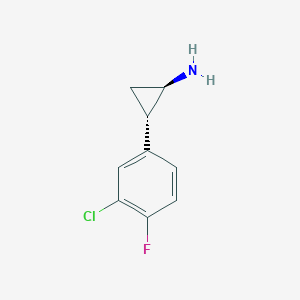
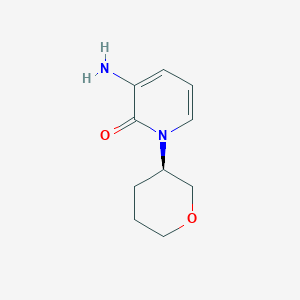

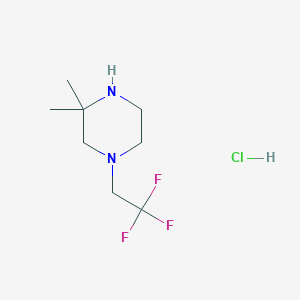
![3-Cyclohexylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12954381.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)
